molecular formula CH3BF3K B1592534 Potassium methyltrifluoroborate CAS No. 13862-28-7

Potassium methyltrifluoroborate

Cat. No. B1592534
CAS RN: 13862-28-7
M. Wt: 121.94 g/mol
InChI Key: XMQFVHVGFQJMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium Methyltrifluoroborate is a white crystalline solid . It is an important reagent used in organic synthesis . It is a nucleophilic coupling partner in palladium-catalyzed cross-coupling .


Synthesis Analysis

Potassium Methyltrifluoroborate is prepared by treating trimethylboroxine with KHF2 . It has emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .


Molecular Structure Analysis

The molecular formula of Potassium Methyltrifluoroborate is CH3BF3K . Its average mass is 121.939 Da and its monoisotopic mass is 121.991699 Da .


Chemical Reactions Analysis

Potassium Methyltrifluoroborate is used in the Suzuki-Miyaura cross-coupling reaction . It is also used in the methylation via cross-coupling of Potassium Methyltrifluoroborate .


Physical And Chemical Properties Analysis

Potassium Methyltrifluoroborate is a white crystalline solid . It is soluble in H2O, acetone/MeOH mixtures .

Scientific Research Applications

Comprehensive Analysis of Potassium Methyltrifluoroborate Applications

Potassium methyltrifluoroborate (CH₃BF₃K) is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Suzuki-Miyaura Cross-Coupling Reactions

Application: Potassium methyltrifluoroborate is widely used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the formation of carbon-carbon bonds, which are fundamental in organic synthesis.

Details: The compound acts as a nucleophile, coupling with aryl chlorides to form biaryl structures. This process is essential for synthesizing complex organic molecules, including pharmaceuticals and polymers .

Synthesis of Modified Purines

Application: It serves as a reactant for the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines .

Details: Modified purines have significant implications in medicinal chemistry, as they are key components in nucleic acids and are involved in numerous biological processes.

Alkyl Group Transfers

Application: Potassium methyltrifluoroborate is used for difficult alkyl transfers, particularly in the context of Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .

Details: Its stability and reactivity make it an ideal candidate for selective and convenient incorporation of alkyl groups into molecular substructures, which is a critical step in complex molecule synthesis.

Organic Transformations

Application: The compound has emerged as a choice reagent for diverse transformations, complementing the reactivity patterns of other available organoboron reagents .

Details: Its unique reactivity patterns have led to significant progress in the synthesis and utilization of organotrifluoroborate salts in organic transformations.

Heteroatom Conversion

Application: Potassium methyltrifluoroborate is instrumental in carbon-heteroatom bond-forming processes .

Details: These processes are crucial for the construction of molecules containing heteroatoms, which are often found in biologically active compounds and materials science.

Synthesis of Novel Building Blocks

Application: The compound facilitates the synthesis of novel building blocks that are unknown among other boronic acid surrogates .

Details: This application is particularly valuable for discovering new reagents and intermediates that can lead to innovative pathways in synthetic chemistry.

Atom Economy

Application: Potassium methyltrifluoroborate is more atom economical than boronate ester analogues .

Details: Atom economy is an important principle in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product.

Stability and Shelf-Life

Application: The potassium salts of methyltrifluoroborate are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .

Mechanism of Action

The Suzuki-Miyaura cross-coupling reaction of N,N-dialkylaminomethyltrifluoroborates with aryl halides allows the construction of an aminomethyl aryl linkage through a disconnection based on dissonant reactivity patterns .

Future Directions

The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . These substrates are easily prepared and most of them are indefinitely stable to air and moisture .

properties

IUPAC Name

potassium;trifluoro(methyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFVHVGFQJMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635655
Record name Potassium trifluoro(methyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium methyltrifluoroborate

CAS RN

13862-28-7
Record name Borate(1-), trifluoromethyl-, potassium, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13862-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(methyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Trifluoro(methyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.